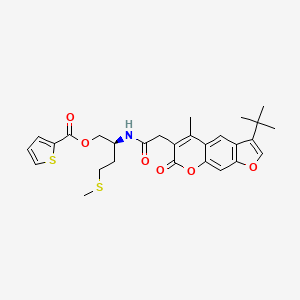
C28H31NO6S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that features a variety of functional groups, including amides, esters, and thiophenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include esterification, amidation, and thiophene ring formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting reagents that are readily available and ensuring that reaction conditions are safe and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they may include proteins and enzymes related to cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate
- (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate
Uniqueness
The uniqueness of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical properties .
Propiedades
Fórmula molecular |
C28H31NO6S2 |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
[(2S)-2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-4-methylsulfanylbutyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C28H31NO6S2/c1-16-18-11-20-21(28(2,3)4)15-33-22(20)13-23(18)35-26(31)19(16)12-25(30)29-17(8-10-36-5)14-34-27(32)24-7-6-9-37-24/h6-7,9,11,13,15,17H,8,10,12,14H2,1-5H3,(H,29,30)/t17-/m0/s1 |
Clave InChI |
CHRKVQHPTXYGLM-KRWDZBQOSA-N |
SMILES isomérico |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N[C@@H](CCSC)COC(=O)C4=CC=CS4 |
SMILES canónico |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CCSC)COC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
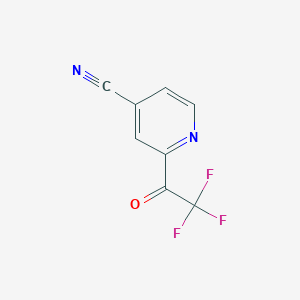
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)
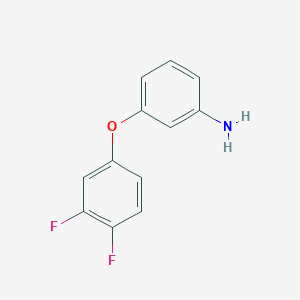

![(1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B12621839.png)
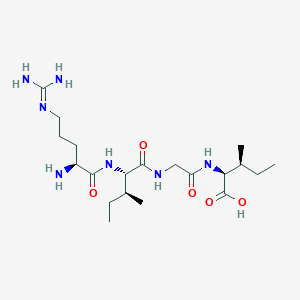
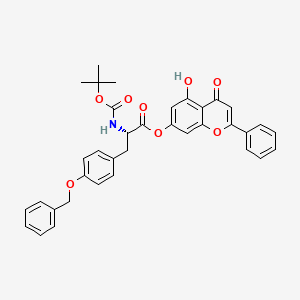
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)

